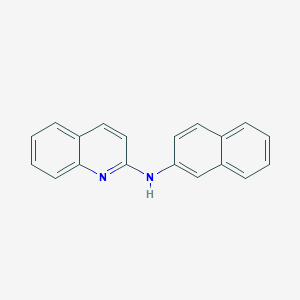
N-(Naphthalen-2-yl)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-2-yl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)quinolin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with naphthalen-2-amine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-yl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(Naphthalen-2-yl)quinolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)quinolin-2-amine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. By binding to key proteins in this pathway, the compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-Aminoquinoline derivatives: Widely studied for their antimalarial properties.
Uniqueness
N-(Naphthalen-2-yl)quinolin-2-amine stands out due to its unique structure, combining a quinoline ring with a naphthalene moiety.
Properties
CAS No. |
62027-44-5 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-naphthalen-2-ylquinolin-2-amine |
InChI |
InChI=1S/C19H14N2/c1-2-7-16-13-17(11-9-14(16)5-1)20-19-12-10-15-6-3-4-8-18(15)21-19/h1-13H,(H,20,21) |
InChI Key |
DVCOYHLTEXEEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















